N-Methylcolchicine

Übersicht

Beschreibung

N-Methylcolchicine is a derivative of colchicine, a natural alkaloid extracted from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). Colchicine has been used for centuries in traditional medicine, primarily for the treatment of gout. The N-methyl derivative of colchicine retains many of the biological activities of the parent compound but with potentially altered pharmacokinetic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylcolchicine typically involves the methylation of colchicine. One common method is the use of methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the methyl group at the nitrogen atom. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of colchicine from plant sources, followed by chemical modification to introduce the N-methyl group. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methylcolchicine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can occur at the methylated nitrogen atom, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

Reduction: Formation of reduced derivatives such as amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

N-Methylcolchicine is primarily studied for its potential in cancer treatment. Its mechanism involves binding to tubulin and disrupting microtubule dynamics, which is crucial for mitosis. This property positions it as a promising candidate for developing new anti-cancer therapies.

Case Studies

- A study demonstrated that a colchicinoid derivative exhibited high antiproliferative effects on various cancer cell lines, including acute lymphoblastic leukemia and breast adenocarcinoma, at low nanomolar concentrations. This compound was effective against MDR cell lines, indicating its potential as a novel therapeutic agent .

- Another investigation highlighted the binding affinity of this compound analogs to proteins other than tubulin, such as liver alcohol dehydrogenase. This interaction suggests broader biochemical implications beyond microtubule targeting, which could be leveraged for therapeutic purposes .

Cytogenetic Analysis

This compound is extensively used in cytogenetics for its ability to arrest cells in metaphase, facilitating chromosome analysis.

Applications in Research

- Karyotyping : It is employed to increase the yield of metaphase spreads for karyotyping by disrupting spindle formation during cell division. This application is critical for identifying chromosomal abnormalities in various genetic disorders .

- Polyploidy Induction : The compound has been utilized to induce polyploidy in plant cells, which is beneficial for developing commercially valuable crop strains .

Biochemical Interactions

The interactions of this compound with other proteins extend its applicability beyond traditional roles.

Enzyme Inhibition

- Studies have shown that this compound can inhibit the activity of enzymes like alcohol dehydrogenase through specific binding interactions. This inhibition occurs in a mixed-type noncompetitive manner, suggesting potential applications in metabolic studies and drug development targeting enzyme pathways .

Comparative Data Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Therapy | Microtubule destabilization | Induces apoptosis in MDR cancer cell lines |

| Cytogenetic Analysis | Mitotic arrest | Enhances metaphase spread yields for karyotyping |

| Biochemical Interactions | Enzyme inhibition | Inhibits alcohol dehydrogenase activity |

Wirkmechanismus

N-Methylcolchicine exerts its effects by binding to tubulin, a protein that forms microtubules. This binding inhibits microtubule polymerization, disrupting cell division and intracellular transport. The compound also modulates various inflammatory pathways by inhibiting the assembly of the NALP3 inflammasome and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Colchicine: The parent compound with similar biological activities but different pharmacokinetic properties.

Demecolcine: A derivative with a similar mechanism of action but used primarily in cancer treatment.

Thiocolchicine: A sulfur-containing derivative with enhanced anti-inflammatory properties

Uniqueness

N-Methylcolchicine is unique due to its specific methylation at the nitrogen atom, which can alter its pharmacokinetic profile and potentially reduce toxicity compared to the parent compound. This modification may also enhance its therapeutic efficacy in certain applications .

Biologische Aktivität

N-Methylcolchicine, also known as N-deacetyl-N-methylcolchicine or colcemid, is a derivative of colchicine, a well-known alkaloid derived from the plant Colchicum autumnale. This compound has garnered significant attention in biological research due to its potent effects on cell division, particularly its ability to inhibit microtubule polymerization, thereby affecting mitosis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

This compound exerts its biological effects primarily through binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential for various cellular processes, including mitosis. The inhibition of microtubule formation leads to cell cycle arrest during metaphase, making it a valuable tool for cytogenetic studies and cancer research.

Key Mechanisms:

- Microtubule Depolymerization : this compound binds rapidly to tubulin, leading to the disassembly of microtubules .

- Cell Cycle Arrest : The compound causes metaphase arrest in dividing cells, which is crucial for chromosome analysis .

- Inhibition of Enzymatic Activity : Fluorescent analogs of this compound have shown specific binding to enzymes such as alcohol dehydrogenase, indicating potential off-target effects and broader biological interactions .

Biological Activity and Applications

The biological activity of this compound has been extensively studied across various cell lines and conditions. Its primary applications include:

- Cancer Research : Due to its ability to inhibit cell division, this compound is used in studies investigating cancer cell proliferation and treatment responses.

- Cytogenetics : It is employed for karyotyping and chromosome analysis by synchronizing cells at metaphase .

- Toxicology Studies : The compound is also utilized in assessing the genotoxicity of other substances through micronucleus assays .

Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental setups. Below are notable findings:

Antiproliferative Activity

A study assessed the antiproliferative effects of several colchicine derivatives, including this compound. The results indicated significant activity against multiple cancer cell lines:

| Compound | COLO-357 (IC50 µM) | BxPC-3 (IC50 µM) | HaCaT (IC50 µM) | PANC-1 (IC50 µM) | A549 (IC50 µM) |

|---|---|---|---|---|---|

| Colchicine | 16 | 16 | 3 | 80 | 400 |

| This compound | 32 | 30 | 32 | 6 | 6 |

| Other Derivatives (e.g., 9E) | 0.3 | 6 | 0.3 | - | - |

The data suggest that modifications to the colchicine structure can significantly influence its biological activity, with certain derivatives displaying enhanced potency and reduced toxicity compared to colchicine itself .

Case Studies

- Cell Cycle Analysis : In vitro experiments demonstrated that this compound induces G2/M phase arrest in various cancer cell lines. This property is leveraged in cancer therapies to enhance the efficacy of radiotherapy by synchronizing tumor cells at their most radiosensitive stage .

- Binding Studies : The interaction between fluorescent analogs of this compound and liver alcohol dehydrogenase revealed high-affinity binding characteristics. This suggests potential applications beyond cytotoxicity, possibly influencing metabolic pathways .

Eigenschaften

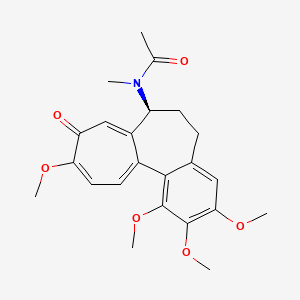

IUPAC Name |

N-methyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO6/c1-13(25)24(2)17-9-7-14-11-20(28-4)22(29-5)23(30-6)21(14)15-8-10-19(27-3)18(26)12-16(15)17/h8,10-12,17H,7,9H2,1-6H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZFWPXTSZCLDJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223606 | |

| Record name | Colchicine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7336-40-5 | |

| Record name | N-Methyl-N-[(7S)-5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colchicine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COLCHICINE, N-METHYL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Colchicine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.